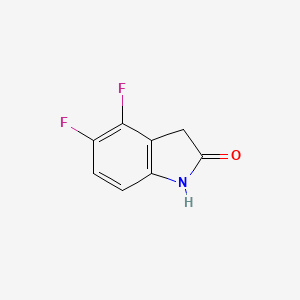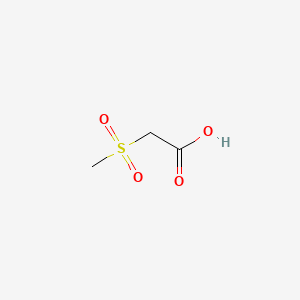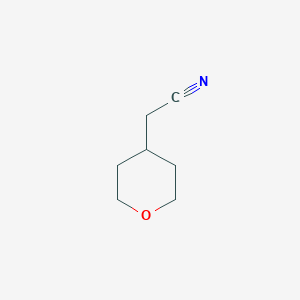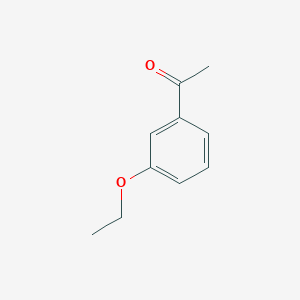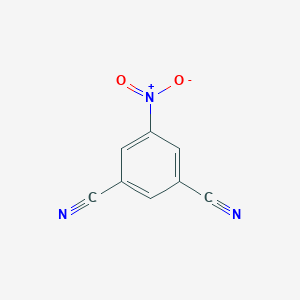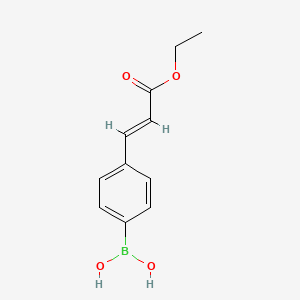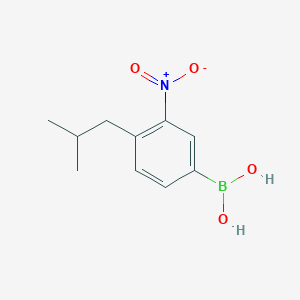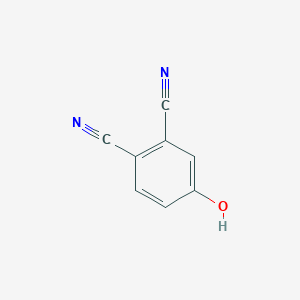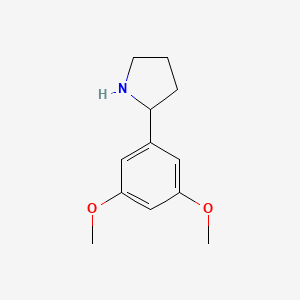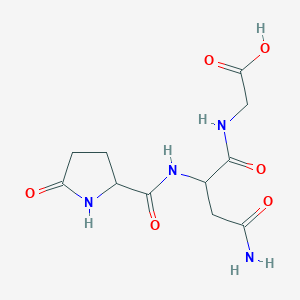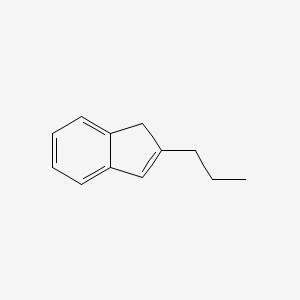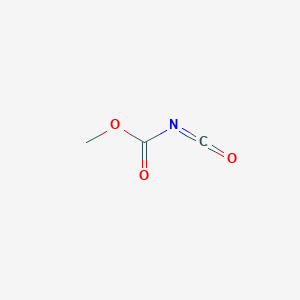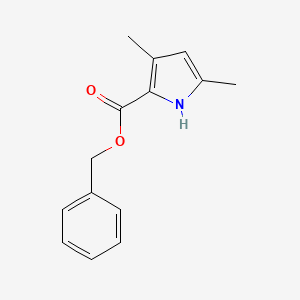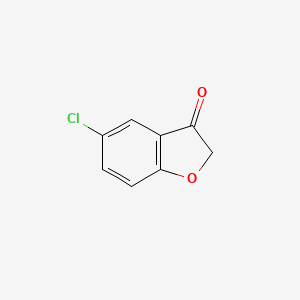
5-Chlorobenzofuran-3-one
Descripción general
Descripción
5-Chlorobenzofuran-3-one is a chemical compound with the molecular formula C8H5ClO2 . It has a molecular weight of 168.58 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .
Molecular Structure Analysis
The molecular structure of 5-Chlorobenzofuran-3-one consists of a benzofuran ring with a chlorine atom attached at the 5th position . The exact structural details can be obtained from resources like ChemSpider .
Physical And Chemical Properties Analysis
5-Chlorobenzofuran-3-one is a solid at room temperature . It has a density of 1.289±0.06 g/cm3 . More specific physical and chemical properties may be obtained from resources like Sigma-Aldrich .
Aplicaciones Científicas De Investigación
-
Anticancer Therapeutic Potential
- Field : Medicinal Chemistry
- Application Summary : Benzofuran scaffolds have shown extraordinary inhibitory potency against a panel of human cancer cell lines . They are considered promising candidates for development as anticancer agents .
- Results & Outcomes : The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .
-
Broad Biological Activities
- Field : Pharmacology
- Application Summary : Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- Results & Outcomes : Benzofuran compounds have attracted attention worldwide due to their potential as natural drug lead compounds .
-
Antimicrobial Agents
- Field : Microbiology
- Application Summary : Benzofuran derivatives have been identified as promising structures for the development of new antimicrobial agents . They have shown potential against various microbes .
- Results & Outcomes : Benzofuran derivatives have shown potential as antimicrobial agents, with some compounds demonstrating improved bioavailability .
-
Treatment of Skin Diseases
- Field : Dermatology
- Application Summary : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
- Results & Outcomes : Benzofuran derivatives have shown potential in the treatment of skin diseases, with some compounds demonstrating therapeutic benefits .
-
Antiarrhythmic Therapy
- Field : Cardiology
- Application Summary : Benzofuran compounds have been used in antiarrhythmic therapy . The broad-spectrum antiarrhythmic drug amiodarone is a representative benzofuran drug .
- Results & Outcomes : Benzofuran derivatives have shown potential in the treatment of arrhythmias, with some compounds demonstrating therapeutic benefits .
Safety And Hazards
Propiedades
IUPAC Name |
5-chloro-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCUCXUMVSGDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395370 | |
| Record name | 5-chlorobenzofuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorobenzofuran-3-one | |
CAS RN |
3261-05-0 | |
| Record name | 5-chlorobenzofuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587714.png)
